Docosane, 1-iodo-
CAS No.: 62127-53-1
Cat. No.: VC7987041
Molecular Formula: C22H45I
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62127-53-1 |
|---|---|
| Molecular Formula | C22H45I |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | 1-iododocosane |
| Standard InChI | InChI=1S/C22H45I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-22H2,1H3 |
| Standard InChI Key | QQTWESGWRGHHPL-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCCCCCCI |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCI |
Introduction
Structural and Molecular Characteristics
Docosane, 1-iodo-, belongs to the class of primary alkyl iodides, characterized by the general formula CₙH₂ₙ₊₁I. Its structure consists of a linear docosane (C₂₂H₄₆) backbone with an iodine atom replacing a hydrogen at the first carbon. The molecular formula is C₂₂H₄₅I, yielding a molecular weight of 452.51 g/mol .
Stereochemical Considerations
Synthesis and Manufacturing
Halogenation Strategies
Primary alkyl iodides like docosane, 1-iodo-, are typically synthesized via nucleophilic substitution reactions. For example, 1-iodododecane is produced through the reaction of dodecanol with hydrogen iodide or via iodide displacement of a leaving group (e.g., tosylate or bromide) . Applying analogous methods, docosane, 1-iodo-, could be synthesized by treating 1-docosanol with hydroiodic acid under controlled conditions:
Alternative Routes
Samarium iodide (SmI₂)-mediated coupling, as demonstrated in the synthesis of 1-iodododecane derivatives , offers a redox-based pathway for forming carbon-iodine bonds. This method may be adaptable to longer-chain substrates, though reaction efficiency could decrease with increasing molecular weight due to steric and solubility constraints .
Physical and Chemical Properties
Comparative Physical Properties
Table 1 extrapolates properties of docosane, 1-iodo-, from shorter-chain analogues:
*Estimated based on homologous series trends.
Reactivity and Stability
Applications in Research and Industry
Nanomaterial Functionalization
Shorter-chain iodoalkanes like 1-iodododecane are employed in alkylating carbon nanotubes and graphite to enhance dispersibility in nonpolar solvents . Docosane, 1-iodo-, with its extended hydrophobic tail, could similarly serve as a surfactant or surface-modifying agent for nanomaterials, though its efficacy remains untested.
Organic Synthesis
The compound’s potential as a bulky alkylating agent is significant. For instance, 1-iodododecane derivatives have been used to synthesize quaternary ammonium salts for ionic liquids . Docosane, 1-iodo-, might enable the preparation of ultra-long-chain surfactants or phase-transfer catalysts.
Pharmaceutical Intermediates
While no direct applications are documented, structurally related iodocompounds are intermediates in drug synthesis. The compound’s lipophilicity suggests potential use in prodrug formulations targeting lipid-rich tissues.
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